Cas no 1461689-21-3 ((4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol)
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol Chemical and Physical Properties
Names and Identifiers
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- (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
- (4R)-6-ethyl-3,4-dihydro-2H-chromen-4-ol
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- Inchi: 1S/C11H14O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10,12H,2,5-6H2,1H3/t10-/m1/s1
- InChI Key: VBYFSLDMGVADKA-SNVBAGLBSA-N
- SMILES: O1C2C=CC(CC)=CC=2[C@@H](CC1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 170
- XLogP3: 2
- Topological Polar Surface Area: 29.5
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R279023-10mg |
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
1461689-21-3 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | R279023-50mg |
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
1461689-21-3 | 50mg |
$ 230.00 | 2022-06-03 | ||
| TRC | R279023-100mg |
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
1461689-21-3 | 100mg |
$ 340.00 | 2022-06-03 | ||
| Enamine | EN300-135827-0.05g |
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
1461689-21-3 | 95% | 0.05g |
$205.0 | 2023-05-24 | |
| Enamine | EN300-135827-0.1g |
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
1461689-21-3 | 95% | 0.1g |
$306.0 | 2023-05-24 | |
| Enamine | EN300-135827-0.25g |
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
1461689-21-3 | 95% | 0.25g |
$438.0 | 2023-05-24 | |
| Enamine | EN300-135827-0.5g |
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
1461689-21-3 | 95% | 0.5g |
$691.0 | 2023-05-24 | |
| Enamine | EN300-135827-1.0g |
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
1461689-21-3 | 95% | 1g |
$884.0 | 2023-05-24 | |
| Enamine | EN300-135827-2.5g |
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
1461689-21-3 | 95% | 2.5g |
$1735.0 | 2023-05-24 | |
| Enamine | EN300-135827-5.0g |
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
1461689-21-3 | 95% | 5g |
$2566.0 | 2023-05-24 |
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
Introduction to (4R)-6-Ethyl-3,4-Dihydro-2H-1-Benzopyran-4-Ol (CAS No. 1461689-21-3)
The compound (4R)-6-Ethyl-3,4-Dihydro-2H-1-Benzopyran-4-Ol (CAS No. 1461689-21-3) is a fascinating molecule with significant potential in various fields, including pharmaceuticals and organic synthesis. This compound belongs to the class of benzopyrans, which are aromatic heterocycles with a benzene ring fused to a dihydropyran structure. The R configuration at the 4-position indicates its stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging modern techniques such as asymmetric catalysis and direct arylation. These methods not only enhance the yield but also improve the enantioselectivity, making it more suitable for applications in drug discovery and development.
The benzopyran framework is known for its versatility in binding to various biological targets, including enzymes and receptors. Studies have shown that (4R)-6-Ethyl-3,4-Dihydro-2H-1-Benzopyran-4-Ol exhibits potent antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This makes it a promising candidate for applications in skincare products and nutraceuticals.
In the pharmaceutical industry, this compound has garnered attention due to its potential as a neuroprotective agent. Preclinical studies have demonstrated its ability to modulate neurotransmitter systems and protect against neurodegenerative conditions such as Alzheimer's disease. The ethoxy group at the 6-position further enhances its lipophilicity, improving its bioavailability and efficacy.
From a structural perspective, the molecule's dihydro ring system provides flexibility, allowing it to adopt conformations that facilitate interactions with biological targets. This property is particularly advantageous in drug design, where conformational flexibility can enhance binding affinity and selectivity.
Moreover, the compound's synthesis has been optimized through the use of green chemistry principles, reducing waste and improving sustainability. This aligns with the growing demand for environmentally friendly processes in the chemical industry.
Recent research has also explored the use of (4R)-6-Ethyl-3,4-Dihydro-2H-1-Benzopyran-4-Ol as a precursor for more complex molecules. Its ability to undergo various functional group transformations makes it a valuable building block in organic synthesis.
In conclusion, (4R)-6-Ethyl-3,4-Dihydro-2H-1-Benzopyran-4-Ol (CAS No. 1461689-21-3) is a versatile and biologically active compound with wide-ranging applications. Its unique structure, coupled with advancements in synthetic methods and biological studies, positions it as a key molecule in both academic research and industrial applications.
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